molecular formula C10H7N3 B13588164 3-(1H-pyrazol-4-yl)benzonitrile

3-(1H-pyrazol-4-yl)benzonitrile

Cat. No.: B13588164
M. Wt: 169.18 g/mol
InChI Key: YPHWVIBUUFCUSM-UHFFFAOYSA-N
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Description

The compound 3-(1H-pyrazol-4-yl)benzonitrile is a bifunctional molecule featuring a pyrazole (B372694) ring linked to a benzonitrile (B105546) moiety. This specific arrangement of aromatic and heterocyclic rings has garnered attention within the scientific community for its potential as a versatile building block in the synthesis of more complex, biologically active molecules.

Heterocyclic compounds, particularly those containing nitrogen, are mainstays in drug discovery. mdpi.com The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is considered a "privileged scaffold". mdpi.comnih.govresearchgate.net This designation stems from its ability to interact with multiple biological targets through various non-covalent interactions, its synthetic accessibility, and its favorable drug-like properties. mdpi.com Pyrazole derivatives are known to exhibit a wide array of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties. globalresearchonline.netnih.gov

When the pyrazole core is coupled with a benzonitrile group, the resulting scaffold combines the versatile binding capabilities of the pyrazole with the electronic properties and metabolic stability of the benzonitrile. The nitrile group can act as a hydrogen bond acceptor or a bioisosteric replacement for other functional groups, influencing the compound's pharmacokinetic and pharmacodynamic profile. This combination makes pyrazole-benzonitrile scaffolds a fertile ground for the development of new therapeutic agents, particularly in the realm of kinase inhibitors for cancer therapy. mdpi.comglobalresearchonline.net

The specific arrangement of the pyrazole and benzonitrile rings in this compound is crucial for its chemical reactivity and biological activity. The substitution at the 4-position of the pyrazole ring provides a distinct vector for molecular growth compared to other isomers, allowing for the exploration of different chemical spaces in drug design.

The core structure of this compound serves as a key intermediate in the synthesis of a variety of more complex molecules. For instance, it is a precursor for compounds that have been investigated for their potent inhibitory effects on various protein kinases. mdpi.com Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. mdpi.com The pyrazole moiety can act as a hinge-binder in the ATP-binding site of kinases, while the benzonitrile tail can be modified to achieve selectivity and potency. mdpi.com

Research on structurally related compounds highlights the importance of this core. For example, derivatives of 4'-(1,4-dihydro-indeno[1,2-c]pyrazol-3-yl)-benzonitriles have been identified as potent checkpoint kinase 1 (Chk1) inhibitors, which play a role in DNA damage response and are a target in cancer therapy. nih.gov

Academic research on pyrazole-benzonitrile compounds is multifaceted, primarily focusing on medicinal chemistry applications. A significant research trajectory is the design and synthesis of novel kinase inhibitors. mdpi.com Researchers are actively exploring the structure-activity relationships (SAR) of these compounds to optimize their potency and selectivity against specific kinase targets. nih.gov This involves modifying the substituents on both the pyrazole and benzonitrile rings to enhance binding affinity and improve pharmacokinetic properties.

Another area of investigation is the development of pyrazole-benzonitrile derivatives as anticancer agents that induce apoptosis. nih.gov For example, novel 3-(pyrazol-4-yl)-2-(1H-indole-3-carbonyl)acrylonitrile derivatives have been shown to trigger both intrinsic and extrinsic apoptotic pathways in colon carcinoma cells. nih.gov

The versatility of the pyrazole-benzonitrile scaffold also extends to its use in the development of agents targeting other biological pathways. The following table provides a glimpse into the diverse research findings related to this class of compounds.

Compound Class Biological Target/Activity Key Findings
4'-(1,4-dihydro-indeno[1,2-c]pyrazol-3-yl)-benzonitrilesCheckpoint Kinase 1 (Chk1) InhibitionPotently inhibit Chk1 and enhance the cytotoxicity of DNA-damaging agents in cancer cells. nih.gov
3-(Pyrazol-4-yl)-2-(1H-indole-3-carbonyl)acrylonitrilesApoptosis Induction in Cancer CellsInduce both intrinsic and extrinsic apoptotic death in HCT116 colon carcinoma cells. nih.gov
Pyrazole-based derivativesGeneral Anticancer ActivityExhibit cytotoxic effects against various cancer cell lines by targeting enzymes like EGFR, VEGFR, and CDKs. researchgate.net

The ongoing research into pyrazole-benzonitrile compounds underscores their importance in the field of drug discovery. The this compound core, in particular, represents a valuable starting point for the development of new and effective therapeutic agents. Future research will likely continue to explore the vast chemical space around this scaffold, leading to the discovery of novel compounds with improved efficacy and safety profiles.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H7N3

Molecular Weight

169.18 g/mol

IUPAC Name

3-(1H-pyrazol-4-yl)benzonitrile

InChI

InChI=1S/C10H7N3/c11-5-8-2-1-3-9(4-8)10-6-12-13-7-10/h1-4,6-7H,(H,12,13)

InChI Key

YPHWVIBUUFCUSM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C2=CNN=C2)C#N

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 3 1h Pyrazol 4 Yl Benzonitrile Analogues

Diverse Synthetic Pathways to Pyrazole-Benzonitrile Structures

The construction of the pyrazole-benzonitrile core can be achieved through various synthetic routes, each offering distinct advantages in terms of efficiency, regioselectivity, and substrate scope.

Cycloaddition Reactions in Pyrazole (B372694) Ring Formation

Cycloaddition reactions, particularly 1,3-dipolar cycloadditions, are a cornerstone for the synthesis of the pyrazole ring. nih.govmdpi.com These reactions typically involve the reaction of a 1,3-dipole, such as a nitrile imine or a diazo compound, with a dipolarophile containing a carbon-carbon multiple bond. nih.govnih.gov

Nitrile imines, often generated in situ from hydrazonoyl halides, react with alkynes to afford tetrasubstituted pyrazoles. nih.gov For instance, the reaction of α-bromocinnamaldehyde, serving as an alkyne equivalent, with various nitrile imines leads to the formation of 1,3,4,5-tetrasubstituted pyrazoles with good yields and complete regioselectivity. nih.gov The initial cycloaddition forms a bromopyrazoline intermediate which then undergoes dehydrobromination to yield the aromatic pyrazole ring. nih.gov

Diazo compounds are another class of 1,3-dipoles used in pyrazole synthesis. nih.govnih.gov The reaction of diazo compounds with alkynes or alkenes can lead to the formation of pyrazole derivatives. nih.gov For example, diazo compounds derived from aldehydes have been reacted with terminal alkynes to regioselectively produce 3,5-disubstituted pyrazoles. nih.gov Similarly, sydnones can undergo cycloaddition with alkynes to produce pyrazoles, often resulting in a mixture of regioisomers. nih.govacs.org

The regioselectivity of these cycloaddition reactions is influenced by both electronic and steric factors of the reactants. nih.gov The choice of solvent and catalyst can also play a crucial role in directing the outcome of the reaction.

Table 1: Examples of Cycloaddition Reactions in Pyrazole Synthesis
1,3-DipoleDipolarophileKey FeaturesReference
Nitrile Imines (from hydrazonoyl halides)α-Bromocinnamaldehyde (alkyne equivalent)Forms 1,3,4,5-tetrasubstituted pyrazoles; complete regioselectivity. nih.gov
Diazo compounds (from aldehydes)Terminal alkynesRegioselective synthesis of 3,5-disubstituted pyrazoles. nih.gov
SydnonesAlkynesCan produce regioisomeric mixtures of pyrazoles. nih.govacs.org
Diazo(trimethylsilyl)methylmagnesium bromideAlkynes (e.g., ethyl propiolate)Forms di- and trisubstituted pyrazoles. organic-chemistry.org

Metal-Catalyzed Cross-Coupling Strategies for Benzonitrile (B105546) Linkage (e.g., Suzuki-Miyaura, Buchwald-Hartwig)

Metal-catalyzed cross-coupling reactions are powerful tools for forming the carbon-carbon or carbon-nitrogen bond between the pyrazole and benzonitrile moieties.

The Suzuki-Miyaura coupling is a widely used method for C-C bond formation. nih.govdntb.gov.uamdpi.com This reaction typically involves the coupling of a pyrazole-boronic acid or ester with a bromo- or chlorobenzonitrile in the presence of a palladium catalyst and a base. google.com For instance, 2-chloro-4-(1H-pyrazol-3-yl)benzonitrile can be synthesized via a Suzuki reaction between 1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole-5-boronic acid pinacol (B44631) ester and 4-bromo-2-chlorobenzonitrile (B136228) using a palladium catalyst like bis(triphenylphosphine)palladium(II) chloride. google.com The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and can be tailored for specific substrates. nih.govresearchgate.net Precatalyst systems, such as those based on XPhos, have been shown to be effective for the coupling of challenging substrates, including electron-rich or sterically demanding boronic acids. rsc.org

The Buchwald-Hartwig amination is a key method for the formation of C-N bonds, allowing for the coupling of amines with aryl halides. researchgate.netwikipedia.org This reaction has been applied to the synthesis of 4-aminopyrazole derivatives. nih.govnih.gov The choice of palladium catalyst and ligand is critical, with bulky, electron-rich phosphine (B1218219) ligands often providing the best results. researchgate.netnih.gov For example, the coupling of 4-bromo-1-tritylpyrazole with various amines has been successfully achieved using a palladium catalyst with a ligand such as tBuDavePhos. researchgate.net The reaction conditions, including temperature and the choice of base, need to be carefully optimized to avoid side reactions like β-elimination, especially when using amines with β-hydrogens. nih.gov

Table 2: Metal-Catalyzed Cross-Coupling Reactions for Pyrazole-Benzonitrile Synthesis
ReactionCoupling PartnersCatalyst/Ligand SystemKey FeaturesReference
Suzuki-MiyauraPyrazole-boronic acid/ester and HalobenzonitrilePd(PPh₃)₄, Pd(dba)₂, XPhos Pd G2Versatile for C-C bond formation; tolerates various functional groups. google.comresearchgate.netrsc.org
Buchwald-HartwigHalopyrazole and AminePd(dba)₂/tBuDavePhosEfficient for C-N bond formation; requires careful optimization of ligands and conditions. researchgate.netnih.gov

Multi-Component Reaction Approaches for Scaffold Construction

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to synthesize complex molecules like pyrazole-benzonitrile analogues in a single step. nih.govbeilstein-journals.orgresearchgate.net These reactions involve the combination of three or more starting materials to form a product that contains substantial portions of all the reactants. mdpi.comacs.org

One common MCR approach for pyrazole synthesis involves the condensation of a 1,3-dicarbonyl compound, a hydrazine (B178648), and an aldehyde. orientjchem.org Another variation is a four-component reaction of aldehydes, hydrazine hydrate (B1144303), a β-ketoester, and malononitrile, which can lead to the formation of pyrano[2,3-c]pyrazole derivatives. mdpi.com The use of catalysts, such as piperidine (B6355638) or montmorillonite (B579905) K10, can significantly improve the efficiency and yield of these reactions. mdpi.com The versatility of MCRs allows for the generation of a diverse library of pyrazole derivatives by simply varying the starting components. researchgate.net

Mechanochemical Synthesis Techniques for Pyrazole Derivatives

Mechanochemistry, which involves chemical reactions induced by mechanical energy (e.g., grinding or milling), has emerged as a green and efficient alternative to traditional solvent-based synthesis. researchgate.netrsc.org This technique offers several advantages, including reduced solvent usage, shorter reaction times, and sometimes, access to products that are difficult to obtain through conventional methods. rsc.org

Solvent-free mechanochemical methods have been successfully applied to the synthesis of pyrazole derivatives. For instance, the chlorination of pyrazoles has been achieved by grinding with trichloroisocyanuric acid, providing a rapid and high-yielding protocol that avoids the need for column chromatography. rsc.org Similarly, the synthesis of pyrano[2,3-c]pyrazoles has been reported through mechanochemical methods. researchgate.net

Sonication-Assisted Synthetic Protocols

Ultrasound irradiation, or sonication, can accelerate chemical reactions by providing the energy for cavitation, which leads to the formation, growth, and collapse of bubbles in the liquid medium. orientjchem.orgresearchgate.net This process generates localized high temperatures and pressures, enhancing reaction rates and yields.

Sonication has been effectively used in the synthesis of pyrazoles. orientjchem.orgnih.gov For example, the cyclization of a cyanide with hydrazine hydrate to form pyrazole derivatives can be achieved in 1-2 hours under sonication. orientjchem.org This method has been shown to be compatible with various substituents. orientjchem.org Furthermore, a catalyst-free, one-pot, multi-component synthesis of pyrazoles in water under ultrasound irradiation has been developed, offering a green and efficient protocol with high selectivity and no by-product formation. nih.gov Sonication has also been employed in the synthesis of pyrano[2,3-c]pyrazole derivatives, often in combination with nanocatalysts. tandfonline.com

Functionalization and Derivatization Strategies for 3-(1H-pyrazol-4-yl)benzonitrile

Once the core this compound scaffold is constructed, further functionalization and derivatization can be carried out to explore its chemical space and modulate its properties. The reactivity of the pyrazole ring and the benzonitrile group allows for a variety of chemical transformations.

The hydrogen atoms on the pyrazole ring can be substituted with various functional groups through electrophilic substitution reactions. The amino group on the pyrazole ring can be oxidized to a nitro group, and the nitrile group on the benzonitrile moiety can be reduced to an amine. These transformations provide handles for further synthetic manipulations, allowing for the introduction of a wide range of substituents and the construction of more complex molecules.

Regioselective Substitution Reactions on Pyrazole and Benzonitrile Moieties

The functionalization of this compound analogues relies heavily on regioselective substitution reactions on both the pyrazole and benzonitrile rings. The pyrazole ring, an electron-rich heterocycle, has three positions with nucleophilic character (N1, N2, C4) and two with electrophilic character (C3, C5). nih.gov This inherent reactivity allows for targeted modifications, though it also presents challenges in controlling selectivity.

On the Pyrazole Ring: Electrophilic substitution, such as halogenation, typically occurs at the C4 position if it is unsubstituted. However, in the this compound scaffold, the C4 position is already substituted by the benzonitrile group. Therefore, functionalization often proceeds via other methods. For instance, direct C-H activation or lithiation followed by quenching with an electrophile can be employed to introduce substituents at the C5 position.

The regioselectivity of N-substitution on the pyrazole ring is a critical aspect, as it leads to two possible isomers (N1 and N2). The outcome is influenced by factors such as the nature of the substituents already on the pyrazole ring, the alkylating or arylating agent used, the base, and the solvent. researchgate.netbeilstein-journals.org For example, studies on related pyrazolo[3,4-d]pyrimidines have shown that using NaHMDS as a base in THF can favor N2-alkylation, whereas switching the solvent to DMSO can reverse the selectivity to favor the N1 isomer. researchgate.net For simpler 3-substituted pyrazoles, a combination of K2CO3 in DMSO has been shown to achieve regioselective N1-alkylation. researchgate.net

On the Benzonitrile Moiety: The benzonitrile ring is an electron-deficient system due to the electron-withdrawing nature of the nitrile group. This deactivates the ring towards electrophilic aromatic substitution, which would preferentially occur at the meta-positions relative to the nitrile group (positions 4 and 6 on the benzonitrile ring). More commonly, the introduction of new groups onto the benzonitrile ring is achieved through nucleophilic aromatic substitution (SNAr) if a suitable leaving group is present, or through modern cross-coupling reactions. For instance, a bromo-substituted benzonitrile can be used as a starting material to couple with a pyrazole-boronic acid derivative in a Suzuki reaction, establishing the core structure. google.com

A study by Alberola et al. investigated the regioselectivity of the reaction between β-aminoenones and various hydrazines, finding that steric hindrance plays a significant role. nih.gov Using a less bulky substituent at the β-position of the enone resulted in high regioselectivity. nih.gov

Modification of the Benzonitrile Group for Electronic Modulation

The benzonitrile group is a key modulator of the electronic properties of the molecule and serves as a versatile handle for chemical modification. Its strong electron-withdrawing nature influences the reactivity of the entire scaffold. Modifications to this group can fine-tune the molecule's polarity, hydrogen bonding capacity, and metabolic stability.

Common transformations include:

Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid. This converts the neutral, lipophilic nitrile into a polar, acidic carboxylate group, drastically altering the molecule's physicochemical properties.

Reduction: The nitrile can be reduced to a primary amine (aminomethyl group) using reducing agents like lithium aluminum hydride (LiAlH4) or through catalytic hydrogenation. This introduces a basic center into the molecule.

Cycloaddition: The nitrile group can react with azides (e.g., sodium azide) in the presence of a Lewis acid to form a tetrazole ring. This transformation is a widely used bioisosteric replacement for a carboxylic acid, as the tetrazole ring has a similar pKa and steric profile. carewellpharma.in

In a recent study, a Suzuki reaction was used to couple 1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole-5-boronic acid pinacol ester with 4-bromo-2-chlorobenzonitrile, directly incorporating the benzonitrile moiety into the final structure. google.com The electronic properties of the molecule can be further tuned by introducing different substituents on the benzonitrile ring, as demonstrated in the synthesis of various pyrazole derivatives where electron-donating or electron-withdrawing groups on an aryl ring attached to the pyrazole core influenced the reaction outcomes. mdpi.com

Pyrazole Ring Functionalization (e.g., N-Alkylation, C-Substitution)

Functionalization of the pyrazole ring is essential for exploring the structure-activity relationships (SAR) of this compound analogues.

N-Alkylation: As previously mentioned, N-alkylation of the pyrazole ring is a common modification that can lead to two regioisomers. The choice of reaction conditions is paramount for controlling the selectivity. researchgate.net Industrial methods often favor the N-alkylation of an existing N-unsubstituted pyrazole derivative over building the ring with an N-monosubstituted hydrazine, due to the high cost of the latter. google.com A patent describes an N-alkylation method using a crystalline aluminosilicate (B74896) or aluminophosphate as a catalyst to react pyrazole derivatives with alcohols. google.com For laboratory-scale synthesis, a wide variety of alkylating agents (e.g., alkyl halides, tosylates) can be used in the presence of a base. beilstein-journals.org Systematic studies have shown that steric and electronic effects of existing substituents on the ring significantly impact the N1/N2 ratio. beilstein-journals.org

C-Substitution: Substitution at the carbon atoms of the pyrazole ring (C3 and C5) is another key strategy.

From Starting Materials: One approach is to use appropriately substituted starting materials in the initial ring-forming reaction. The Knorr pyrazole synthesis, for example, involves the condensation of a 1,3-dicarbonyl compound with a hydrazine, allowing for diversity at what will become the C3 and C5 positions of the pyrazole. researchgate.net

Post-Synthetically: Alternatively, a pre-formed pyrazole ring can be functionalized. This often involves an initial halogenation step (e.g., with N-bromosuccinimide or N-chlorosuccinimide) at the C5-position, followed by a transition-metal-catalyzed cross-coupling reaction, such as Suzuki, Sonogashira, or Buchwald-Hartwig couplings. This allows for the introduction of a wide array of aryl, alkyl, or amino groups. The synthesis of polysubstituted pyrazoles has been achieved through the reaction of α,β-unsaturated ketones with various reagents to build additional heterocyclic rings onto the pyrazole scaffold. mdpi.com

Strategies for Prodrug and Bioisosteric Derivatization

To improve the pharmacokinetic or pharmacodynamic properties of this compound analogues, prodrug and bioisosteric derivatization strategies are often employed.

Prodrugs: A prodrug is an inactive or less active compound that is metabolized in the body to the active drug. For pyrazole-containing compounds, this could involve masking a polar functional group, such as a carboxylic acid (derived from the nitrile) or a hydroxyl group, as an ester or ether. This can enhance membrane permeability and oral absorption. Upon entering the bloodstream, endogenous enzymes like esterases cleave the masking group, releasing the active drug.

Bioisosteric Replacement: Bioisosteres are substituents or groups with similar physical or chemical properties that produce broadly similar biological effects. carewellpharma.in This strategy is central to medicinal chemistry for optimizing potency, selectivity, and metabolic profiles.

Nitrile Group: The benzonitrile group itself can be considered a bioisostere for other functional groups. More commonly, it is replaced by other groups. A classic example is the replacement of the nitrile with a tetrazole ring via reaction with an azide. The tetrazole ring is a non-classical bioisostere of the carboxylic acid group, mimicking its acidity and hydrogen-bonding capabilities.

Pyrazole Ring: The pyrazole ring itself is a common bioisostere for other five-membered heterocycles like imidazole (B134444) or oxazole. carewellpharma.in

Other Substituents: In the context of kinase inhibitors, replacing a benzonitrile moiety with a 1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole group led to a significant increase in potency. acs.orgacs.org This highlights how larger, more complex bioisosteric replacements can lead to improved interactions with biological targets.

The following table summarizes some key derivatization strategies:

StrategyOriginal GroupModified GroupPurpose
Bioisosterism-CN (Nitrile)TetrazoleMimic carboxylic acid, improve metabolic stability
Bioisosterism-CN (Nitrile)-C(=O)NH₂ (Amide)Alter H-bonding and polarity
Prodrug-COOH (from Nitrile)-COOR (Ester)Increase lipophilicity and cell permeability
Electronic Modulation-CN (Nitrile)-CH₂NH₂ (Aminomethyl)Introduce a basic center
Scaffold HoppingBenzonitrile1-(THP)-1H-pyrazoleEnhance potency and target binding acs.orgacs.org

Elucidation of Reaction Mechanisms and Kinetic Profiles

Mechanistic Investigations of Key Bond-Forming Processes

Understanding the mechanisms of the key reactions used to synthesize pyrazole derivatives is crucial for optimizing reaction conditions and controlling product outcomes.

Pyrazole Ring Formation: The most traditional method for pyrazole synthesis is the Knorr condensation , which involves the reaction of a hydrazine with a 1,3-dicarbonyl compound. rsc.org The mechanism begins with the nucleophilic attack of one of the hydrazine's nitrogen atoms on a carbonyl group, followed by dehydration to form a hydrazone intermediate. Subsequently, an intramolecular cyclization occurs via the attack of the second nitrogen atom on the remaining carbonyl group, which after a final dehydration step, yields the aromatic pyrazole ring. rsc.org

Another powerful method is the 1,3-dipolar cycloaddition reaction. This typically involves the reaction of a nitrile imine (a 1,3-dipole), often generated in situ from a hydrazonoyl halide, with an alkyne or an alkene. organic-chemistry.orgresearchgate.netresearchgate.net The reaction is believed to proceed via a concerted [3+2] cycloaddition mechanism, where the three atoms of the nitrile imine and the two atoms of the alkyne's triple bond come together in a single step to form the five-membered pyrazole ring. The regioselectivity of this reaction is governed by the electronic and steric properties of the substituents on both the dipole and the dipolarophile.

A novel multicomponent synthesis involves the oxidative coupling of alkynes, nitriles, and titanium imido complexes. nih.gov The mechanism involves the formation of a diazatitanacyclohexadiene intermediate. The key step is a 2-electron oxidation-induced N-N bond formation, which proceeds through an electrocyclic ring closure analogous to a Nazarov cyclization to yield the pyrazole. nih.gov

Formation of the Pyrazole-Benzonitrile Linkage: The bond connecting the pyrazole and benzonitrile rings is typically formed using a transition-metal-catalyzed cross-coupling reaction, most notably the Suzuki-Miyaura coupling . In a relevant example, 4-bromo-2-chlorobenzonitrile is coupled with a pyrazole-boronic acid pinacol ester. google.com The mechanism for this reaction is well-established and involves a catalytic cycle:

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the benzonitrile derivative to form a Pd(II) complex.

Transmetalation: The boronic ester transfers its pyrazole group to the palladium center, displacing the halide, in a step that requires a base (e.g., sodium carbonate) to activate the boron species.

Reductive Elimination: The two organic groups (pyrazole and benzonitrile) on the palladium complex couple, and the desired product is eliminated, regenerating the Pd(0) catalyst.

Stereochemical Considerations in Synthetic Route Design

Stereochemistry becomes a critical consideration when the synthesized this compound analogues contain one or more stereocenters. The biological activity of enantiomers can differ significantly, making the synthesis of single stereoisomers highly desirable.

Stereocenters can be introduced in several ways:

On an N-Alkyl Substituent: If an alkyl group attached to the pyrazole nitrogen contains a chiral center, the synthesis may start from a chiral alkylating agent. For example, the synthesis of an androgen receptor antagonist involves reacting 2-chloro-4-(1H-pyrazol-3-yl)benzonitrile with (S)-tert-butyl-1-hydroxypropan-2-ylcarbamate. google.com This reaction, often proceeding via a Mitsunobu-type mechanism, typically occurs with inversion of configuration at the chiral carbon of the alcohol.

On a C-Substituent: Introducing a chiral substituent at C3 or C5 of the pyrazole ring.

Asymmetric Catalysis: In recent years, organocatalytic and metal-catalyzed asymmetric methods have been developed for the synthesis of chiral pyrazoles and pyrazolones. researchgate.net For example, enantioselective Michael additions of pyrazolones to nitroolefins, catalyzed by chiral squaramide or thiourea (B124793) catalysts, can generate products with high diastereoselectivity and enantioselectivity. researchgate.net These reactions create adjacent stereocenters with excellent control.

The design of a synthetic route must account for the desired stereochemical outcome. This may involve:

Chiral Pool Synthesis: Using readily available chiral starting materials.

Use of Chiral Auxiliaries: Temporarily attaching a chiral group to guide the stereochemical course of a reaction, which is then removed.

Asymmetric Catalysis: Employing a chiral catalyst to favor the formation of one enantiomer over the other.

Resolution: Separating a racemic mixture of enantiomers, often by chromatography on a chiral stationary phase or by diastereomeric salt formation.

The stereochemical configuration of the final products is typically confirmed using analytical techniques such as NMR spectroscopy on diastereomeric derivatives (e.g., Mosher's esters) or X-ray crystallography. beilstein-journals.org

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of 3-(1H-pyrazol-4-yl)benzonitrile, offering precise information about the chemical environment of each proton and carbon atom.

The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, the spectrum typically displays signals corresponding to the protons on the pyrazole (B372694) and benzonitrile (B105546) rings. The chemical shifts (δ) are influenced by the electronic effects of the nitrile and pyrazole functionalities. A broad signal is also characteristic for the N-H proton of the pyrazole ring, which can sometimes be exchanged with deuterium (B1214612) when using solvents like D₂O.

Detailed spectral data for the aromatic protons of the benzonitrile and pyrazole rings are crucial for confirming the substitution pattern. The protons of the benzonitrile moiety typically appear as a complex multiplet or as distinct doublets and triplets, depending on the resolution and the solvent used. The pyrazole protons also show characteristic signals.

Table 1: Representative ¹H NMR Spectral Data for this compound and Related Structures

Compound Solvent Proton Chemical Shift (δ, ppm) Multiplicity & Coupling Constant (J, Hz)
Benzonitrile chemicalbook.com CDCl₃ Aromatic 7.40 - 7.65 m
Pyrazole chemicalbook.com CDCl₃ H-3, H-5 7.63 t, J = 2.0
Pyrazole chemicalbook.com CDCl₃ H-4 6.32 t, J = 2.0
This compound Derivative rsc.org CDCl₃ Aromatic 7.47 t, J = 8.0
This compound Derivative rsc.org CDCl₃ Aromatic 7.60 d, J = 8.0

Note: 'm' denotes a multiplet, 't' a triplet, and 'd' a doublet. Data for the specific target compound can vary based on experimental conditions.

¹³C NMR spectroscopy complements ¹H NMR by providing data for the carbon skeleton of the molecule. The spectrum for this compound will show distinct signals for each unique carbon atom. The carbon of the nitrile group (C≡N) appears at a characteristic downfield shift, typically in the range of 117-120 ppm. The quaternary carbon of the benzonitrile ring attached to the pyrazole ring and the carbon attached to the nitrile group also have specific chemical shifts. The carbons of the pyrazole ring can be identified in their respective regions. researchgate.net

Table 2: Representative ¹³C NMR Spectral Data for this compound and Related Structures

Compound Solvent Carbon Chemical Shift (δ, ppm)
Benzonitrile chemicalbook.comspectrabase.com CDCl₃ C1 (ipso-CN) 112.7
Benzonitrile chemicalbook.comspectrabase.com CDCl₃ C2/C6 132.5
Benzonitrile chemicalbook.comspectrabase.com CDCl₃ C3/C5 129.2
Benzonitrile chemicalbook.comspectrabase.com CDCl₃ C4 132.0
Benzonitrile chemicalbook.comspectrabase.com CDCl₃ CN 118.8

Note: Assignments are based on general knowledge and data from similar structures. Specific assignments require 2D NMR data.

To unambiguously assign all proton and carbon signals, multidimensional NMR experiments are employed.

DEPT-135 (Distortionless Enhancement by Polarization Transfer): This experiment helps differentiate between CH, CH₂, and CH₃ groups. For this compound, it would confirm the presence of CH groups in both aromatic rings.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These 2D techniques correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of which proton is attached to which carbon. rsc.org

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. It is invaluable for identifying the connectivity between the pyrazole and benzonitrile rings and for assigning quaternary carbons. mdpi.com

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY shows correlations between protons that are close in space, which can help to confirm the spatial arrangement of the molecule, although it is often more critical for more complex, flexible, or stereoisomeric structures. researchgate.net

Through the combined use of these techniques, a complete and unambiguous structural map of this compound can be constructed. nih.govipb.pt

For fluorinated analogues of this compound, ¹⁹F NMR spectroscopy is a powerful and highly sensitive tool. rsc.orgnih.gov The ¹⁹F nucleus is 100% naturally abundant and has a large chemical shift range, making it highly sensitive to its local electronic environment. nih.govchemrxiv.org This technique can confirm the presence and location of fluorine atoms on the molecule. The chemical shifts and coupling constants (J-coupling) between fluorine and nearby proton (¹H) or carbon (¹³C) atoms provide definitive structural information. mdpi.commdpi.com For instance, a trifluoromethyl (-CF₃) group would appear as a singlet in the ¹⁹F NMR spectrum, while a single fluorine atom on the aromatic ring would appear as a multiplet due to coupling with adjacent protons. mdpi.com

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing crucial information about the functional groups present.

The IR spectrum of this compound is expected to show characteristic absorption bands. A sharp, strong band around 2220-2240 cm⁻¹ is indicative of the C≡N (nitrile) stretching vibration. researchgate.net The N-H stretching vibration of the pyrazole ring typically appears as a broad band in the region of 3100-3500 cm⁻¹. Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while C=C and C=N stretching vibrations within the aromatic and pyrazole rings appear in the 1400-1600 cm⁻¹ region. mdpi.com

Raman spectroscopy can provide complementary information, particularly for the symmetric vibrations and the C≡N bond, which often gives a strong Raman signal.

Table 3: Key Vibrational Frequencies for this compound

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹) Source
Nitrile (C≡N) Stretch 2220 - 2240 researchgate.net
Amine (N-H) Stretch 3100 - 3500 (broad)
Aromatic C-H Stretch 3000 - 3100 mdpi.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight of this compound and to gain structural insights from its fragmentation pattern. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which allows for the determination of the elemental formula. rsc.org

Under electron ionization (EI), the molecule will form a molecular ion (M⁺•), whose mass-to-charge ratio (m/z) corresponds to the molecular weight of the compound. The molecular ion can then undergo fragmentation, breaking into smaller, characteristic pieces. The fragmentation of pyrazole-containing compounds often involves the loss of HCN or N₂. researchgate.net The benzonitrile portion can fragment through the loss of the nitrile group (•CN) or HCN. nih.govrsc.org Analysis of these fragment ions helps to piece together the structure of the parent molecule.

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

Ion Formula m/z (for C₁₀H₇N₃) Possible Origin
[M]⁺• [C₁₀H₇N₃]⁺• 169 Molecular Ion
[M-HCN]⁺• [C₉H₆N₂]⁺• 142 Loss of HCN from pyrazole ring
[M-N₂]⁺• [C₁₀H₇N]⁺• 141 Loss of N₂ from pyrazole ring
[C₇H₅N]⁺• [C₇H₅N]⁺• 103 Benzonitrile cation

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Electronic Properties

The electronic properties of this compound, arising from the interaction of the pyrazole and benzonitrile ring systems, can be investigated using Ultraviolet-Visible (UV-Vis) and fluorescence spectroscopy. These techniques provide insight into the electronic transitions and photophysical behavior of the molecule.

While specific experimental data for the UV-Vis absorption and fluorescence emission of this compound are not widely available in the surveyed literature, the analysis of structurally related compounds allows for the prediction of its likely behavior. For instance, a related compound, 3-(4-bromo-1H-pyrazol-1-yl)benzonitrile, exhibits a strong absorption maximum (λmax) which is indicative of π→π* transitions within the conjugated aromatic system. It is anticipated that this compound would also display characteristic absorption bands in the UV region, corresponding to the electronic excitations within the molecule.

Fluorescence spectroscopy measures the emission of light from a substance that has absorbed light. The fluorescence spectrum, including the emission wavelength and quantum yield, provides information about the excited state of the molecule. The potential for fluorescence in this compound would depend on the efficiency of radiative decay from its excited state, which can be influenced by factors such as molecular rigidity and the presence of quenching groups. Further experimental investigation is required to fully characterize the electronic absorption and emission properties of this compound.

X-ray Diffraction Studies for Single Crystal and Solid-State Structure Determination

X-ray diffraction analysis of a single crystal is the definitive method for determining the precise three-dimensional arrangement of atoms in a molecule and the packing of molecules in the solid state. This technique yields detailed information on bond lengths, bond angles, and intermolecular interactions.

Chromatographic and Separation Techniques for Purity Assessment and Isolation

The purity of a chemical compound is crucial for its application, particularly in pharmaceuticals and materials science. A variety of chromatographic techniques are employed to assess the purity of and isolate this compound.

Thin-Layer Chromatography (TLC) is a simple and rapid technique used to monitor the progress of chemical reactions and to get a preliminary assessment of the purity of a sample. By spotting a solution of the compound on a silica (B1680970) gel plate and developing it with an appropriate solvent system, the presence of impurities can be detected as separate spots.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of components in a mixture. A reversed-phase HPLC method would likely be suitable for analyzing this compound, using a nonpolar stationary phase (like C18) and a polar mobile phase. The purity of the compound is determined by the area of its peak relative to the total area of all peaks in the chromatogram. For related pyrazole derivatives, HPLC has been successfully used to confirm purity, often achieving greater than 95%.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the detection capabilities of mass spectrometry. This technique is invaluable for confirming the identity of the desired compound by its mass-to-charge ratio and for identifying any impurities present in the sample. The use of an internal standard in LC-MS analysis can also allow for accurate quantification.

Column Chromatography is a preparative technique used to purify compounds. A solution of the crude product is passed through a column packed with a stationary phase (e.g., silica gel), and different components are eluted at different rates using a solvent or solvent gradient, allowing for the isolation of the pure this compound.

The table below summarizes the chromatographic techniques applicable to the analysis of this compound.

TechniquePurposeTypical Stationary PhaseTypical Mobile Phase
Thin-Layer Chromatography (TLC)Reaction monitoring, preliminary purity assessmentSilica gelMixture of nonpolar and polar organic solvents
High-Performance Liquid Chromatography (HPLC)Purity assessment, quantificationC18Acetonitrile/water or Methanol/water with additives
Liquid Chromatography-Mass Spectrometry (LC-MS)Identification, quantification, impurity profilingC18Acetonitrile/water or Methanol/water with additives
Column ChromatographyPurification, isolationSilica gelGradient of nonpolar to polar organic solvents

Computational and Theoretical Investigations of 3 1h Pyrazol 4 Yl Benzonitrile

Quantum Chemical Calculations (e.g., DFT, HF) for Electronic Structure and Optimized Geometry

Quantum chemical calculations are fundamental to understanding a molecule's properties. Methods like Density Functional Theory (DFT) and Hartree-Fock (HF) are used to determine the most stable three-dimensional arrangement of atoms, known as the optimized geometry. These calculations solve approximations of the Schrödinger equation to find the lowest energy state of the molecule.

Table 1: Representative Data from Quantum Chemical Calculations (Hypothetical) (Note: The following data is illustrative of what would be obtained from a DFT calculation and is not based on actual published results for 3-(1H-pyrazol-4-yl)benzonitrile.)

Parameter Value
Bond Lengths (Å)
C-C (phenyl) ~1.39
C-N (pyrazole) ~1.35
C≡N (nitrile) ~1.15
**Bond Angles (°) **
C-C-C (phenyl) ~120
C-N-N (pyrazole) ~108
**Dihedral Angle (°) **

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Associated Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic transitions. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter.

A small HOMO-LUMO gap suggests that a molecule is more reactive and can be easily excited, as less energy is required to move an electron from the HOMO to the LUMO. From the HOMO and LUMO energy values, various reactivity descriptors can be calculated, including electronegativity (propensity to attract electrons), chemical hardness (resistance to change in electron distribution), and softness (the reciprocal of hardness). These descriptors provide a quantitative measure of the molecule's stability and reactivity. For pyrazole (B372694) derivatives, the HOMO-LUMO gap is often analyzed to understand their bioactivity.

Molecular Electrostatic Potential (MEP) Mapping for Reactive Site Identification

The Molecular Electrostatic Potential (MEP) map is a visual tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attacks. It maps the electrostatic potential onto the electron density surface. Different colors represent different potential values:

Red: Regions of most negative electrostatic potential, rich in electrons, indicating sites prone to electrophilic attack (e.g., lone pairs on nitrogen or oxygen atoms).

Blue: Regions of most positive electrostatic potential, electron-poor, indicating sites for nucleophilic attack (e.g., hydrogen atoms attached to electronegative atoms).

Green: Regions of neutral potential.

For this compound, an MEP analysis would likely show negative potential (red) around the nitrogen atoms of the pyrazole ring and the nitrile group, identifying them as likely sites for interaction with electrophiles or for forming hydrogen bonds. The hydrogen atom on the pyrazole's nitrogen and the hydrogen atoms on the benzene (B151609) ring would likely show positive potential (blue).

Natural Bond Orbital (NBO) Analysis for Intramolecular Delocalization and Donor-Acceptor Interactions

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines intramolecular delocalization, which is the movement of electron density from filled (donor) Lewis-type orbitals to empty (acceptor) non-Lewis orbitals. This delocalization stabilizes the molecule.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and Spectroscopic Prediction

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for studying the properties of molecules in their excited states. It is widely used to predict electronic absorption spectra (like UV-Vis spectra) by calculating the energies of vertical electronic transitions and their corresponding oscillator strengths (a measure of transition probability).

For this compound, TD-DFT calculations could predict the wavelength of maximum absorption (λmax) and identify the nature of the electronic transitions, such as π → π* or n → π* transitions. This information is vital for understanding the photophysical properties of the compound and its potential use in applications involving light absorption, such as in dyes or optical materials.

Molecular Dynamics (MD) Simulations for Conformational Landscape and Binding Site Analysis

Molecular Dynamics (MD) simulations are computational methods that model the physical movement of atoms and molecules over time. By solving Newton's equations of motion, MD simulations can explore the conformational landscape of a molecule, showing how it flexes, rotates, and vibrates in a given environment (e.g., in a solvent like water or bound to a protein).

For this compound, an MD simulation could reveal its preferred conformations in solution and the dynamics of the rotation between the pyrazole and benzonitrile (B105546) rings. When applied to a ligand-protein complex, MD simulations are invaluable for assessing the stability of the binding pose identified by docking. They can show how the ligand and protein adapt to each other and can be used to calculate binding free energies, providing a more accurate prediction of binding affinity.

In Silico Modeling Approaches for Structure-Based Research

The pyrazole scaffold is a well-known "privileged structure" in medicinal chemistry, frequently found in kinase inhibitors. In silico modeling, particularly structure-based drug design, plays a crucial role in the development of such inhibitors. Techniques like molecular docking are used to predict how a molecule like this compound would bind to the active site of a target protein, such as a kinase.

Docking algorithms place the ligand into the protein's binding site in various orientations and conformations and score them based on their complementarity. This allows researchers to prioritize compounds for synthesis and testing. The this compound moiety could be a core fragment in a larger molecule designed to interact with specific residues in a kinase active site, for example, by forming hydrogen bonds via its pyrazole nitrogens or interacting through its benzonitrile group.

Table 2: Compound Names Mentioned

Compound Name
This compound

Structure Activity Relationship Sar Studies and Principles of Molecular Recognition

Methodologies for Investigating Structural Determinants of Biological Activity

The exploration of a compound's biological activity is guided by two primary strategies: those based on the ligand and those based on the biological target.

Structure-Activity Relationship (SAR) studies are broadly categorized into ligand-based and target-based approaches. Target-based approaches rely on knowledge of the three-dimensional structure of the biological target, such as a protein or enzyme. Methodologies like molecular docking are used to simulate the binding of a ligand to the target's active site. For instance, docking simulations have been employed to model the binding structures of pyrazole-containing compounds, which then serve as a basis for aligning molecules in further quantitative studies. nih.govnih.gov This approach helps to understand how specific functional groups on the ligand interact with amino acid residues in the target, guiding rational drug design.

In contrast, ligand-based approaches are utilized when the structure of the target is unknown. These methods involve the systematic synthesis and biological evaluation of a series of related compounds to build a pharmacophore model. This model defines the essential structural features and their spatial arrangement required for biological activity. The development of inhibitors for targets like Salt-Inducible Kinases (SIKs) or Sodium-Glucose Co-transporter 1 (SGLT1) often involves synthesizing numerous analogs of a lead compound, such as one containing the pyrazole-benzonitrile core, to map out the SAR profile. acs.orgnih.gov

Quantitative Structure-Activity Relationship (QSAR) modeling represents a computational and statistical evolution of SAR. It aims to create a mathematical relationship between the chemical properties of a series of compounds and their biological activities. For pyrazole (B372694) derivatives, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have proven effective. nih.govnih.gov

These models begin with the 3D structures of a set of molecules, which are aligned based on a common scaffold or a docked conformation. nih.gov CoMFA calculates the steric and electrostatic fields around the molecules, while CoMSIA adds hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. researchgate.net Statistical methods, such as Partial Least Squares (PLS), are then used to correlate these field values with the observed biological activities. nih.gov

The validity and predictive power of a QSAR model are assessed using statistical metrics. Key parameters include the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (r²). A high q² value (typically > 0.5) indicates good predictive ability. nih.gov The resulting 3D contour maps from CoMFA and CoMSIA analyses visually represent regions where modifications to the chemical structure are likely to enhance or diminish activity, providing a roadmap for designing more potent compounds. nih.govnih.gov

Table 1: Exemplary Statistical Validation Parameters for 3D-QSAR Models of Pyrazole Derivatives This table presents data from studies on pyrazole analogs to illustrate the statistical rigor of QSAR models.

Model TypeCross-Validated Coefficient (q²)Regression Coefficient (r²)Predictive R²Source
CoMFA0.6050.999Not Reported nih.gov
CoMSIA0.6050.997Not Reported nih.gov
2D-QSAR0.96680.98160.7211 researchgate.net
CoMFA_ES0.6640.975Not Reported researchgate.net
CoMSIA_SHA0.6140.938Not Reported researchgate.net

Theoretical Frameworks of Ligand-Target Interactions

The interaction of small molecules with their biological targets is a complex process governed by a variety of non-covalent forces. For the inhibitor 3-(1H-pyrazol-4-yl)benzonitrile, its binding affinity and selectivity are dictated by a combination of hydrogen bonding, aromatic stacking, and conformational adjustments of both the ligand and its target protein. Computational studies, such as molecular docking and molecular dynamics simulations, have become indispensable tools for elucidating these interactions at an atomic level, providing a theoretical framework to understand the structure-activity relationship (SAR).

Analysis of Hydrogen Bonding Networks and Aromatic Stacking Interactions

The pyrazole and benzonitrile (B105546) moieties of this compound are key to its interaction with protein targets, primarily through the formation of hydrogen bonds and aromatic stacking. The pyrazole ring, with its nitrogen atoms, can act as both a hydrogen bond donor and acceptor. The benzonitrile group, featuring a cyano moiety, primarily functions as a hydrogen bond acceptor.

In the context of kinase inhibition, particularly Janus kinases (JAKs), the pyrazole ring often forms critical hydrogen bonds within the ATP-binding site. For instance, in studies of related pyrimidine-based JAK3 inhibitors, a hydrogen bond was observed between the NH group of a pyrazole-like ring and the carbonyl oxygen of Leu905, a key residue in the hinge region of the kinase. researchgate.net Similarly, the nitrogen of a scaffold related to this compound has been shown to interact with the backbone N-H of Ala145 in SIK2. acs.org These interactions are crucial for anchoring the inhibitor in the active site.

Interaction Type Potential Interacting Group on this compound Potential Interacting Residue in Target Protein Significance
Hydrogen Bond DonorPyrazole N-HCarbonyl oxygen of hinge region residues (e.g., Leucine)Anchoring the inhibitor in the active site.
Hydrogen Bond AcceptorPyrazole N, Benzonitrile NBackbone N-H of hinge region residues (e.g., Alanine)Orienting the inhibitor for optimal binding.
Aromatic StackingPhenyl ring of benzonitrileAromatic residues (e.g., Tyrosine, Phenylalanine)Enhancing binding affinity and contributing to selectivity.

Conformational Flexibility and Induced Fit Mechanisms in Ligand-Target Binding

The binding of this compound to its target is not a simple lock-and-key process. Both the ligand and the protein can undergo conformational changes to achieve the most stable binding pose, a phenomenon known as induced fit. nih.gov The rotational freedom around the single bond connecting the pyrazole and benzonitrile rings allows the molecule to adopt various conformations, enabling it to fit optimally within the binding pocket of different targets.

Molecular dynamics simulations of similar pyrazole-based inhibitors have demonstrated that the ligand can explore different conformations within the active site, and the stability of the resulting complex is often dependent on these conformational adjustments. researchgate.netresearchgate.net These simulations can reveal how the protein structure adapts to the presence of the inhibitor, with movements in key loops or side chains to accommodate the ligand and maximize favorable interactions.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.